B1574971 HER-2/neu (85–94)

HER-2/neu (85–94)

Cat. No.: B1574971
Attention: For research use only. Not for human or veterinary use.
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Description

The HER-2/neu (85–94) peptide is a critical research reagent for investigating the human epidermal growth factor receptor 2 (HER2), a prominent oncoprotein. HER2 is a transmembrane tyrosine kinase receptor that is overexpressed in 10-30% of breast and gastric cancers, a factor strongly correlated with aggressive tumor phenotypes and poor clinical outcomes . Unlike other family members, HER2 has no direct ligand and exists in a constitutively active conformation, making it the preferred dimerization partner for other HER receptors (like HER3); this formation of heterodimers, particularly HER2/HER3, potently activates downstream signaling cascades such as the MAPK and PI3K-AKT pathways, driving uncontrolled cell proliferation, survival, and metastasis . This specific peptide sequence is instrumental in developing active immunotherapy strategies, such as peptide-based cancer vaccines . While passive immunotherapies like the monoclonal antibodies Trastuzumab and Pertuzumab have revolutionized treatment, they are associated with drawbacks including resistance development, cardiotoxicity, and the need for continuous infusion due to a lack of immunological memory . Vaccination with HER-2/neu-derived peptides like HER-2/neu (85–94) aims to overcome these limitations by actively engaging the patient's own immune system to generate a targeted, durable anti-tumor response with immunological memory . This reagent provides researchers with a valuable tool to study T-cell responses, refine vaccine formulations, and explore novel combination therapies aimed at improving outcomes for HER2-positive cancers.

Properties

sequence

LIAHNQVRQV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

HER-2/neu (85–94)

Origin of Product

United States

Scientific Research Applications

Vaccine Research

Recent studies have utilized mouse models expressing HER-2/neu to develop vaccines aimed at eliciting an immune response against tumors overexpressing this protein. The MMTV-neu mouse model has been particularly instrumental in testing the efficacy of HER-2-targeted vaccines and monoclonal antibodies like trastuzumab (Herceptin) . These models have demonstrated that early intervention with HER-2 monoclonal antibodies can prevent mammary carcinogenesis and enhance survival rates in treated subjects.

Clinical Trials

Several clinical trials are ongoing to evaluate the effectiveness of HER-2/neu-targeted vaccines in patients with breast cancer. For instance, trials are assessing the safety and immunogenicity of peptide-based vaccines derived from the HER-2/neu sequence . The promising results from these studies suggest that such vaccines could provide an effective therapeutic option for patients with HER-2-positive tumors.

Monoclonal Antibodies

HER-2/neu is a well-established target for monoclonal antibody therapy in breast cancer treatment. Trastuzumab binds to the extracellular domain of the HER-2 receptor, inhibiting its signaling pathway and leading to decreased tumor growth. The efficacy of trastuzumab has been well-documented, showing improved outcomes in patients with HER-2-positive breast cancer .

Combination Therapies

Recent findings indicate that combining trastuzumab with other agents, such as lapatinib or chemotherapy, can further enhance treatment efficacy. For example, studies demonstrate that patients with HER-2-positive tumors who received combination therapy exhibited significantly improved progression-free survival compared to those receiving monotherapy .

Resistance Mechanisms

Understanding resistance mechanisms to HER-2-targeted therapies is crucial for improving patient outcomes. Research has identified various molecular pathways associated with resistance, including alterations in downstream signaling pathways like PI3K/Akt and mutations in TP53 . These insights guide the development of novel therapeutic strategies aimed at overcoming resistance.

Biomarker for Aggressiveness

HER-2/neu overexpression is associated with more aggressive tumor characteristics and poorer prognosis in breast cancer patients. Studies indicate that tumors expressing high levels of HER-2 are linked to increased rates of metastasis and decreased overall survival .

Prognostic Signatures

Recent developments have led to the identification of prognostic signatures based on HER-2 expression levels. For instance, a 17-gene signature associated with HER-2-positive tumors has been shown to predict clinical outcomes effectively . This signature can stratify patients into high-risk and low-risk categories, informing treatment decisions.

Case Study Overview

A review of clinical cases highlights the variability in HER-2 expression among different populations and tumor types. For example, studies show that black women exhibit higher rates of HER-2 amplification compared to white women, correlating with poorer survival outcomes .

Therapeutic Outcomes

Data from clinical trials underscore the importance of HER-2 testing in guiding treatment strategies. In node-positive breast cancer patients, prolonged chemotherapy combined with trastuzumab significantly improved disease-free survival rates compared to those receiving chemotherapy alone .

Comparison with Similar Compounds

Key Research Findings and Clinical Implications

  • Therapeutic Resistance : HER-2/neu overexpression induces chemoresistance in ovarian and breast cancers via PI3K/Akt activation .

Data Tables

Table 1: HER-2/neu Overexpression Rates and Clinical Impact

Cancer Type Overexpression Rate Median Survival (Overexpression vs. Normal)
Breast Cancer 20–40% 15.7 vs. 32.8 months
Ovarian Cancer 30–32% 15.7 vs. 32.8 months
Uterine Serous Cancer 80% Not reported; linked to trastuzumab response

Table 2: Comparison of HER-2/neu Detection Methods

Method Sensitivity Specificity Clinical Use Case
IHC 80–90% 85–95% Initial screening
FISH 95–100% 95–100% Confirmatory testing
Real-time PCR 85–90% 90–95% Research settings

Q & A

Basic Research Questions

Q. What are the standard methodologies for assessing HER-2/neu amplification and overexpression in breast cancer research?

  • Methodological Answer : HER-2/neu status is typically evaluated using immunohistochemistry (IHC) for protein overexpression and fluorescence in situ hybridization (FISH) for gene amplification. IHC categorizes results as 0/1+ (negative), 2+ (equivocal), or 3+ (positive), while FISH uses a ratio of HER-2/neu signals to chromosome 17 centromere (≥2.0 indicates amplification). A multicenter study comparing IHC and FISH in 3,149 patients found 94.1% concordance for IHC 3+ and 89.9% for IHC 0+, but lower concordance (55.9%) for equivocal IHC 2+ cases, highlighting the need for confirmatory FISH in borderline results .

Q. How does HER-2/neu amplification correlate with clinical outcomes in breast cancer?

  • Methodological Answer : Amplification of HER-2/neu (observed in 25–30% of primary breast cancers) is strongly associated with aggressive disease, shorter time to relapse, and reduced overall survival. In a meta-analysis of 4,430 patients, elevated serum HER-2/neu extracellular domain (ECD) concentrations (>15 ng/mL) correlated with poor prognosis, including reduced disease-free survival (HR = 1.8) and overall survival (HR = 2.1). Multivariate analyses confirm its prognostic independence from hormone receptor status or lymph node involvement .

Advanced Research Questions

Q. What experimental strategies address discrepancies between HER-2/neu mRNA levels and protein expression in tumor samples?

  • Methodological Answer : Discordance between mRNA and protein levels may arise from post-transcriptional regulation or technical limitations (e.g., tissue fixation for IHC). A comprehensive approach involves:

Multi-modal validation : Combine Western blotting (protein), Northern blotting (RNA), and FISH (gene copy number) on fresh-frozen tissues.

Standardized controls : Use cell lines with known HER-2/neu status (e.g., SK-BR-3 for overexpression) to calibrate assays.

Statistical normalization : Adjust for tumor heterogeneity by analyzing multiple tissue sections .

Q. How can researchers design studies to evaluate HER-2/neu (85–94) as a potential immunogenic epitope in therapeutic vaccines?

  • Methodological Answer :

  • Experimental Design :

Peptide synthesis : Validate the HER-2/neu (85–94) sequence (GP2 epitope) using mass spectrometry and HPLC purity checks.

Preclinical models : Test immunogenicity in HLA-A2 transgenic mice, measuring IFN-γ ELISpot responses.

Clinical translation : Phase I trials should include T-cell proliferation assays and correlate responses with HLA haplotype compatibility.

  • Data Interpretation : Address cross-reactivity risks by screening for autoimmune responses using peptide-MHC tetramer assays .

Q. What statistical frameworks resolve contradictions in HER-2/neu’s role as a predictive vs. prognostic biomarker?

  • Methodological Answer : Use stratified Cox proportional hazards models to distinguish HER-2/neu’s predictive value (therapy-specific responses) from its prognostic impact (inherent tumor aggressiveness). For example, in trastuzumab trials, HER-2/neu amplification predicts treatment efficacy, while baseline serum ECD levels (>15 ng/mL) independently prognosticate survival. Sensitivity analyses should adjust for confounders like adjuvant chemotherapy use .

Key Considerations for Researchers

  • Reproducibility : Adopt NIH guidelines for preclinical reporting, including detailed protocols for tissue processing and assay calibration .
  • Ethical Frameworks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align HER-2/neu studies with clinical relevance .
  • Data Transparency : Publish raw FISH/IHC scores and survival datasets as supplementary materials to enable meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.